![molecular formula C17H12N2O4 B14040082 (2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)
(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid is a complex organic compound featuring a benzo[d]oxazole moiety linked to a phenylcarbamoyl group and an acrylic acid unit.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
化学反应分析
Types of Reactions
3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学研究应用
3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H12N2O4 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC 名称 |
(E)-4-[4-(1,3-benzoxazol-2-yl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-10H,(H,18,20)(H,21,22)/b10-9+ |
InChI 键 |
VIGAAEWLQATVQN-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


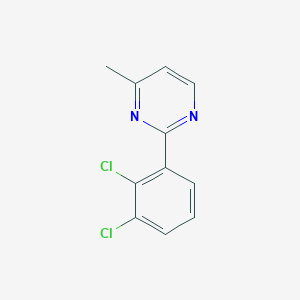
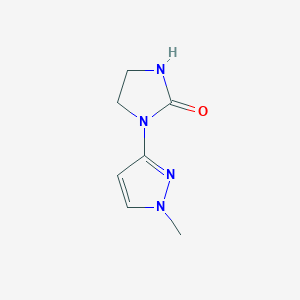
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
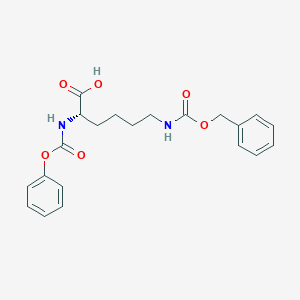
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B14040017.png)


![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)
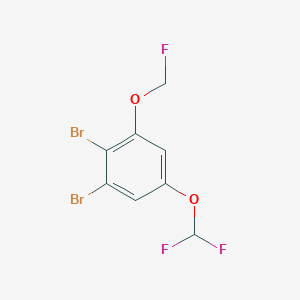
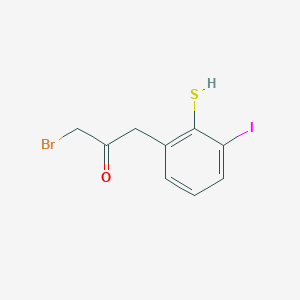
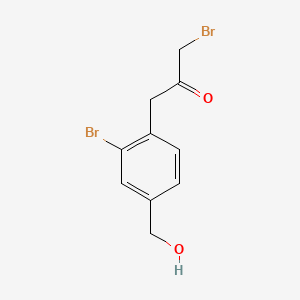
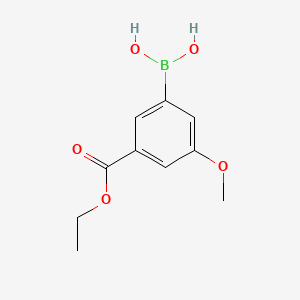
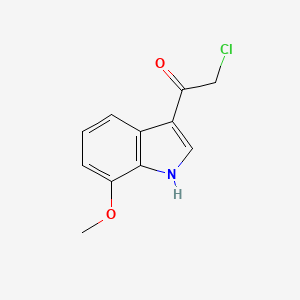
![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
